molecular formula C8H9N3O B8657945 3-Cyano-4-methoxyphenylhydrazine

3-Cyano-4-methoxyphenylhydrazine

Cat. No. B8657945
M. Wt: 163.18 g/mol
InChI Key: AHHDGLBGYBFXAP-UHFFFAOYSA-N
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Patent
US06015829

Procedure details

To an aqueous solution (150 ml) of 3-cyano-4-methoxyaniline hydrochloride (72 g) were added sodium nitrite (29.7 g), stannous chloride dihydrate (266 g) and con. hydrochloric acid (437 ml) with stirring under ice-cooling. After the completion of the reaction, precipitated crystals were collected by filtration. The crystals were added to water, and the mixture was neutralized with aqueous sodium hydroxide solution, extracted with a mixed solvent of toluene and tert-butanol, washed with water and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 44 g of 3-cyano-4-methoxyphenylhydrazine.
Quantity
437 mL
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
stannous chloride dihydrate
Quantity
266 g
Type
reactant
Reaction Step Two
Name
3-cyano-4-methoxyaniline hydrochloride
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].Cl.Cl.[C:7]([C:9]1[CH:10]=[C:11]([CH:13]=[CH:14][C:15]=1[O:16][CH3:17])[NH2:12])#[N:8]>>[C:7]([C:9]1[CH:10]=[C:11]([NH:12][NH2:1])[CH:13]=[CH:14][C:15]=1[O:16][CH3:17])#[N:8] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
437 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
stannous chloride dihydrate
Quantity
266 g
Type
reactant
Smiles
Name
3-cyano-4-methoxyaniline hydrochloride
Quantity
150 mL
Type
reactant
Smiles
Cl.C(#N)C=1C=C(N)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
ADDITION
Type
ADDITION
Details
The crystals were added to water
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solvent of toluene and tert-butanol
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1OC)NN
Measurements
Type Value Analysis
AMOUNT: MASS 44 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.